3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers

描述

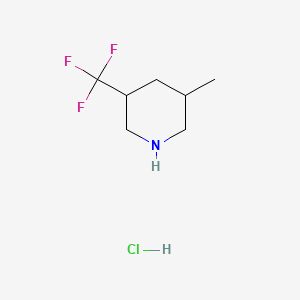

3-Methyl-5-(trifluoromethyl)piperidine hydrochloride is a six-membered heterocyclic amine with substituents at positions 3 (methyl) and 5 (trifluoromethyl). The compound exists as a diastereomeric mixture due to stereochemical variations in the piperidine ring (e.g., axial/equatorial or cis/trans configurations of substituents). The hydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

属性

分子式 |

C7H13ClF3N |

|---|---|

分子量 |

203.63 g/mol |

IUPAC 名称 |

3-methyl-5-(trifluoromethyl)piperidine;hydrochloride |

InChI |

InChI=1S/C7H12F3N.ClH/c1-5-2-6(4-11-3-5)7(8,9)10;/h5-6,11H,2-4H2,1H3;1H |

InChI 键 |

LERFSWAXKCFBNM-UHFFFAOYSA-N |

规范 SMILES |

CC1CC(CNC1)C(F)(F)F.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

This can be achieved through various methods, including the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The methods used in industrial settings are often scaled-up versions of laboratory procedures, with additional steps for purification and quality control to meet industry standards .

化学反应分析

Types of Reactions

3-methyl-5-(trifluoromethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives of the original compound, while substitution reactions can introduce new functional groups .

科学研究应用

3-methyl-5-(trifluoromethyl)piperidine hydrochloride is used in various scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial products.

作用机制

The mechanism by which 3-methyl-5-(trifluoromethyl)piperidine hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group and piperidine ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

相似化合物的比较

Methyl cis-5-(Trifluoromethyl)piperidine-3-carboxylate Hydrochloride (CAS: 2007924-97-0)

Structural Similarities :

- Core Structure : Both compounds are piperidine derivatives with substituents at positions 3 and 5.

- Trifluoromethyl Group : The electron-withdrawing CF₃ group at position 5 enhances metabolic stability and lipophilicity.

Key Differences :

- Molecular Weight : The analog has a higher molecular weight (247.64 g/mol vs. ~204.46 g/mol for the target compound) due to the carboxylate group .

Diastereomer Separation :

The analog’s cis-isomer was isolated via recrystallization, suggesting that the target compound’s diastereomers might also be separable using similar methods .

3-Ethylpyrrolidine-2-carboxylic Acid Hydrochloride (CAS: 104757-47-3)

Structural Similarities :

- Cyclic Amine Backbone : Both are hydrochlorides of substituted cyclic amines.

- Diastereomeric Mixture : Both exist as inseparable diastereomer mixtures under standard conditions.

Key Differences :

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered), leading to distinct conformational dynamics.

- Substituents : The pyrrolidine derivative has an ethyl group at position 3 and a carboxylic acid at position 2, which may confer higher water solubility compared to the target compound’s hydrophobic CF₃ and methyl groups .

1,2-Disubstituted 3-Fluoropiperidines

Relevance to Diastereoselectivity :

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)

Structural Contrast :

- Substituent Bulk : The diphenylmethoxy group at position 4 introduces steric hindrance and aromatic π-π interactions, which are absent in the target compound.

- Molecular Weight : Higher molecular weight (303.83 g/mol) due to bulky substituents, likely reducing solubility in polar solvents compared to the target compound .

Data Tables

Table 1: Physical and Structural Properties

Table 2: Diastereomer Separation Strategies

Research Findings and Implications

- Synthetic Optimization : The use of TiCl₄ in 3-fluoropiperidine synthesis improved diastereoselectivity to 95% cis-isomer yield, a strategy that could be adapted for the target compound .

- Solubility Trade-offs : Bulky substituents (e.g., diphenylmethoxy) reduce solubility, whereas trifluoromethyl groups balance lipophilicity and metabolic stability .

- Challenges in Purification : Chromatographic separation of diastereomers is often impractical for piperidines, necessitating recrystallization or chemical derivatization .

Notes

- Limited direct data on the target compound necessitate extrapolation from structural analogs.

- Contradictions in separation efficacy (e.g., chromatography vs. recrystallization) highlight substituent-dependent optimization .

生物活性

3-Methyl-5-(trifluoromethyl)piperidine hydrochloride, a compound consisting of a mixture of diastereomers, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique trifluoromethyl group enhances lipophilicity, which facilitates membrane permeability and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C7H10F3N·HCl

- Molecular Weight : 201.61 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of 3-methyl-5-(trifluoromethyl)piperidine hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group significantly influences the compound's properties:

- Lipophilicity : Enhances cell membrane penetration.

- Enzyme Inhibition : Binds to active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : Interacts with receptor binding sites, altering signal transduction pathways.

Biological Activity Overview

The biological activities of 3-methyl-5-(trifluoromethyl)piperidine hydrochloride can be categorized into several key areas:

-

Antiviral Activity :

- Investigated for its potential to inhibit viral replication in various studies.

- Case Study: A study demonstrated that derivatives of this compound exhibited significant antiviral activity against influenza viruses.

- Anticancer Properties :

-

Neuropharmacological Effects :

- Potential application in treating neurological disorders due to its ability to cross the blood-brain barrier.

- Case Study: In vivo studies showed improvements in cognitive functions in animal models treated with the compound.

Research Findings

A summary of key research findings related to the biological activity of 3-methyl-5-(trifluoromethyl)piperidine hydrochloride is presented below.

Case Studies

-

Antiviral Study :

A comprehensive study assessed the antiviral properties of various trifluoromethyl piperidine derivatives against influenza virus strains. The results indicated that compounds similar to 3-methyl-5-(trifluoromethyl)piperidine hydrochloride exhibited a dose-dependent inhibition of viral replication, suggesting potential therapeutic applications in antiviral drug development. -

Cancer Research :

In a comparative analysis involving multiple cancer cell lines, 3-methyl-5-(trifluoromethyl)piperidine hydrochloride demonstrated notable cytotoxicity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。